

Application Notes and Protocols: Mass Spectrometry Fragmentation of 3-Oxo-OPC8-CoA

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Compound of Interest

Compound Name: 3-Oxo-OPC8-CoA

Cat. No.: B15551436

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed information on the predicted mass spectrometry fragmentation pattern of **3-Oxo-OPC8-CoA**, an important intermediate in the jasmonic acid biosynthesis pathway. While experimental fragmentation data for this specific molecule is not readily available, a characteristic fragmentation pattern can be predicted based on the well-established behavior of other acyl-CoA compounds. These notes also include a generalized protocol for the analysis of acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and diagrams of the relevant biochemical pathway and experimental workflow.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of acyl-CoA molecules, including **3-Oxo-OPC8-CoA**, in positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) is characterized by specific cleavages of the coenzyme A moiety. The most prominent fragmentation event is the neutral loss of the phosphorylated ADP portion of the molecule.

The molecular formula for **3-Oxo-OPC8-CoA** is C₃₉H₆₂N₇O₁₉P₃S, with a molecular weight of approximately 1057.94 g/mol [1][2]. Based on this, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 1058.95.

The predicted fragmentation pattern is summarized in the table below.

Description	Precursor/Fragment Ion	Predicted m/z ([M+H] ⁺)
Protonated Molecule	[3-Oxo-OPC8-CoA + H] ⁺	1058.95
Fragment 1	Adenosine 3',5'-diphosphate	428.0365
Fragment 2 (from Neutral Loss)	[M+H - 507] ⁺	551.9135

Experimental Protocols

This section outlines a general protocol for the analysis of **3-Oxo-OPC8-CoA** using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

1. Sample Preparation (from plant tissue)

- **Homogenization:** Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in a cold extraction buffer (e.g., 10% trichloroacetic acid in an organic solvent mixture like acetonitrile/methanol).
- **Protein Precipitation:** Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.
- **Solid-Phase Extraction (SPE):** The supernatant can be further purified using a C18 SPE cartridge to remove salts and other interfering substances. Elute the acyl-CoAs with a suitable organic solvent.
- **Drying and Reconstitution:** Dry the eluate under a stream of nitrogen gas and reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

2. Liquid Chromatography (LC)

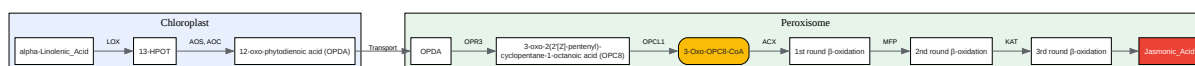
- **Column:** A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of acyl-CoAs.
- **Mobile Phase A:** Water with an additive such as 10 mM ammonium acetate or 0.1% formic acid.

- Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the more hydrophobic long-chain acyl-CoAs.
- Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.
- Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.

3. Tandem Mass Spectrometry (MS/MS)

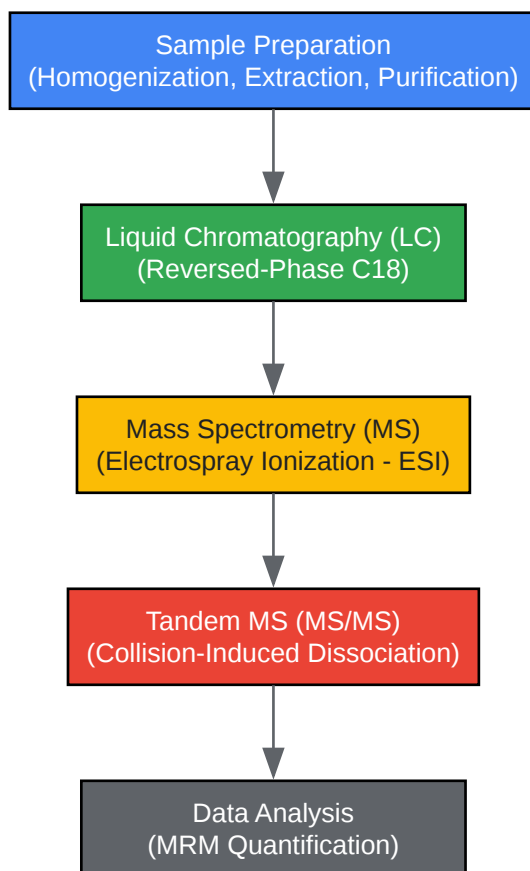
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification of known acyl-CoAs.
- MRM Transitions:
 - For **3-Oxo-OPC8-CoA** Quantification: Monitor the transition from the precursor ion m/z 1058.95 to the product ion m/z 551.91.
 - For Confirmation: A secondary transition to the common acyl-CoA fragment m/z 428.04 can also be monitored.
- Collision Energy: Optimize the collision energy for each MRM transition to achieve the highest signal intensity.

Visualizations



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Caption: Jasmonic Acid Biosynthesis Pathway.



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Caption: LC-MS/MS Experimental Workflow.

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References

- 1. 3-Oxo-OPC8-CoA () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]

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